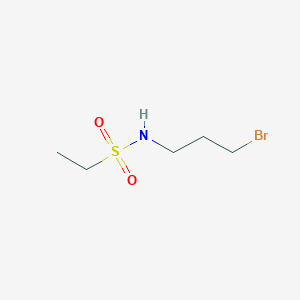

N-(3-bromopropyl)ethane-1-sulfonamide

Overview

Description

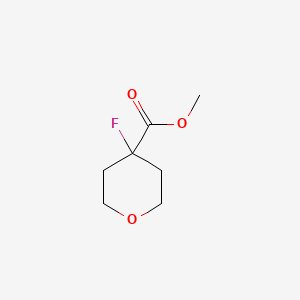

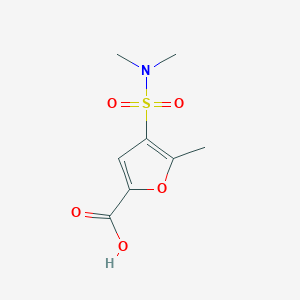

“N-(3-bromopropyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1094331-66-4 . It has a molecular weight of 230.13 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(3-bromopropyl)ethanesulfonamide . The InChI code is 1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“N-(3-bromopropyl)ethane-1-sulfonamide” has a molecular weight of 230.13 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications

Synthesis and Catalytic Applications

Innovative Catalysts for Organic Synthesis : Sulfonamide derivatives, including those similar to N-(3-bromopropyl)ethane-1-sulfonamide, have been utilized as efficient catalysts in organic synthesis. For instance, N-bromo sulfonamide reagents have catalyzed the synthesis of complex molecules via tandem cyclocondensation and Knoevenagel–Michael reactions, offering advantages such as high yields, use of non-toxic materials, and clean workup processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Surface-Active Properties : Sulfobetaine-type zwitterionic gemini surfactants have been synthesized for their unique physicochemical properties, which are influenced by the length of their hydrocarbon chains. These compounds demonstrate varying solubilities and adsorption rates, contributing valuable insights into the design of surface-active agents (Yoshimura et al., 2006).

Chemical Synthesis and Drug Development

Facilitating Nucleophilic Addition Reactions : Research has shown efficient methods for the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides via cross-coupling reactions. This work lays the groundwork for developing novel compounds with potential pharmaceutical applications (Han, 2010).

Building Blocks in Medical Chemistry : The preparation of sulfenamides, sulfinamides, and sulfonamides through oxidative coupling of thiols and amines has emerged as a pivotal method for creating structurally diverse compounds. These groups serve as critical components in drug design, highlighting the importance of efficient and environmentally friendly synthesis techniques (Cao et al., 2021).

Sensor Development and Environmental Applications

- Cobalt Ion Sensors : Bis-sulfonamides have been utilized in the fabrication of sensors for detecting Co2+ ions, showcasing the potential of these compounds in environmental monitoring and healthcare. The development of such sensors emphasizes the role of sulfonamide derivatives in creating efficient and sensitive detection systems (Sheikh et al., 2016).

properties

IUPAC Name |

N-(3-bromopropyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGNGNAOOLVCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopropyl)ethane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)

![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)